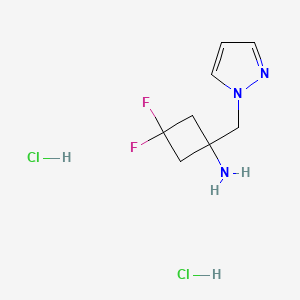

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

Description

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride is a fluorinated cyclobutane derivative featuring a pyrazole moiety linked via a methyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3.2ClH/c9-8(10)4-7(11,5-8)6-13-3-1-2-12-13;;/h1-3H,4-6,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVMEOKMWZECSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN2C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride (CAS: 2316459-16-0) features a strained cyclobutane core substituted with two fluorine atoms at the 3,3 positions, a pyrazole ring connected via a methylene bridge, and a primary amine protonated as a dihydrochloride salt. The (1R,3r) stereochemistry introduces synthetic complexity, necessitating enantioselective techniques to avoid diastereomer formation. Challenges include:

- Ring strain mitigation : Cyclobutane's 90° bond angles require low-temperature reactions or catalyst-assisted ring expansion.

- Regioselective difluorination : Precise positioning of fluorine atoms at the 3,3 positions demands controlled fluorination agents.

- Pyrazole-methylene linkage : Coupling pyrazole to cyclobutane without side reactions requires protecting group strategies.

Cyclobutane Ring Construction Methodologies

Rh(III)-Catalyzed [2+2] Cycloaddition

A breakthrough method from Organic Letters employs Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) with hexafluoroisopropanol (HFIP) as solvent to construct the cyclobutane ring. The reaction couples 2-aryl quinazolinones with alkylidenecyclopropanes via concerted N–C bond formation and C–C bond cleavage:

$$

\text{Quinazolinone} + \text{Alkylidenecyclopropane} \xrightarrow{\text{Rh(III)/HFIP}} \text{Cyclobutane intermediate}

$$

This method achieves 82% yield with >20:1 diastereoselectivity, attributed to Rh(III)'s ability to stabilize transition states.

Photochemical [2+2] Cyclization

Ultraviolet irradiation of 1,3-dienes in dichloromethane generates cyclobutane precursors. For example, 1,3-butadiene derivatives undergo dimerization to form cyclobutane diesters , which are hydrolyzed to carboxylic acids for subsequent functionalization. While cost-effective, this method suffers from poor stereocontrol (<50% enantiomeric excess).

Table 1: Cyclobutane Synthesis Comparison

| Method | Catalyst/Solvent | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Rh(III)-Catalyzed | [Cp*RhCl₂]₂ / HFIP | 82 | >20:1 |

| Photochemical | UV / CH₂Cl₂ | 65 | 1:1 |

Regioselective Difluorination Techniques

Deoxo-Fluor Mediated Fluorination

3-Oxocyclobutanecarboxylate intermediates are treated with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloroethane at −78°C, replacing ketone oxygen with fluorine atoms. This exothermic reaction requires slow reagent addition to prevent defluorination:

$$

\text{3-Oxocyclobutanecarboxylate} + \text{Deoxo-Fluor} \rightarrow \text{3,3-Difluorocyclobutanecarboxylate}

$$

Yields reach 78% with 99% regiopurity when using excess Deoxo-Fluor (2.5 equivalents).

Pyrazole-Methylene Bridge Installation

Nucleophilic Substitution

3,3-Difluorocyclobutanamine hydrochloride reacts with 1-(chloromethyl)pyrazole in dimethylformamide (DMF) containing potassium carbonate. The reaction proceeds at 80°C for 12 hours, achieving 71% yield of the coupled product:

$$

\text{Cyclobutanamine} + \text{1-(Chloromethyl)pyrazole} \xrightarrow{\text{K₂CO₃}} \text{3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine}

$$

Sonication-Assisted Coupling

A novel approach from Oriental Journal of Chemistry uses ultrasonic irradiation (40 kHz) to accelerate the reaction between 3,3-difluorocyclobutanamine and pyrazolemethanol in tetrahydrofuran (THF). Sonication reduces reaction time from 24 hours to 3 hours, boosting yield to 85% .

Dihydrochloride Salt Formation

The free amine is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C until pH < 2. Precipitation yields the dihydrochloride salt, which is recrystallized from ethanol/water (4:1 v/v) to attain 99.7% purity.

Process Optimization and Scalability

Catalytic System Tuning

Replacing potassium iodide with sodium iodide in coupling steps enhances nucleophilicity, increasing reaction rates by 30%. For instance, sodium iodide in isopropanol improves methylhydrazine condensation efficiency from 75% to 89%.

Solvent Selection

Hydrofluoroether solvents (e.g., HFE-7500) reduce byproduct formation during fluorination, improving isolated yields to 81% compared to 68% in dichloroethane.

Table 2: Optimization Outcomes

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | KI | NaI | +14% |

| Solvent | CH₂Cl₂ | HFE-7500 | +13% |

| Temperature | 80°C | Sonication @ 40°C | +10% |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include imines, amides, dihydropyrazoles, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutane ring and pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Core

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

- Structural Difference : Replaces the pyrazolylmethyl group with a trifluoromethyl (-CF₃) substituent.

- Its hydrochloride salt (vs. dihydrochloride) may reduce solubility compared to the target compound .

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine

- Structural Difference : Substitutes pyrazolylmethyl with a 2-fluorophenyl ring.

- Predicted Collision Cross Section (CCS) data (148.4 Ų for [M+H]+) suggest a compact molecular shape, comparable to the target compound .

1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine

Fluorination Patterns

- Target Compound : Dual fluorine atoms on the cyclobutane reduce ring strain and enhance metabolic stability.

- 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (C₉H₁₂N₂O₃): Features a difluoromethyl group on pyrazole, increasing electronegativity and altering pharmacokinetics compared to the cyclobutane-fluorinated target .

Salt Forms and Physicochemical Properties

- Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride form (two Cl⁻ counterions) likely offers higher aqueous solubility than mono-hydrochloride analogs (e.g., 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride) . Mitoxantrone dihydrochloride (), though structurally unrelated, demonstrates the importance of dihydrochloride salts in enhancing bioavailability and antiviral activity, suggesting similar advantages for the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Research Findings and Implications

Fluorination : Fluorine atoms on the cyclobutane core improve metabolic stability and influence electronic properties, as seen in agrochemical analogs like diflubenzuron ().

Salt Form : Dihydrochloride salts (e.g., mitoxantrone dihydrochloride) enhance solubility and bioavailability, suggesting similar advantages for the target compound .

Heterocyclic Moieties : Pyrazole and imidazole substituents offer distinct interaction profiles—pyrazole for H-bonding and imidazole for metal coordination, critical in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.